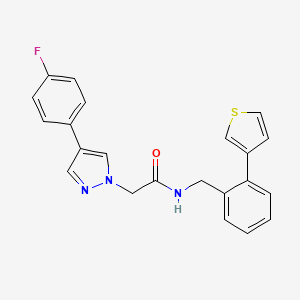

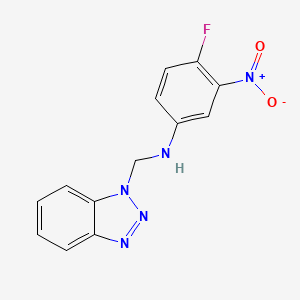

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring. This moiety is often used in various fields such as materials science, pharmaceuticals, and agrochemicals .

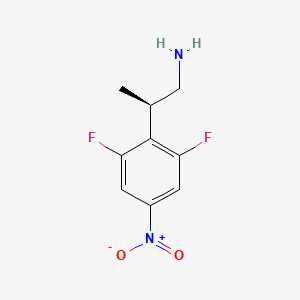

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring attached to a 4-fluoro-3-nitroaniline moiety via a methylene (-CH2-) bridge. The benzotriazole ring is a planar, aromatic system, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups present in its structure. The nitro group (-NO2) and the fluorine atom might be susceptible to nucleophilic substitution reactions. The benzotriazole moiety could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like -NO2, -F) would influence its properties .Scientific Research Applications

Control of Redox Reactions on Lipid Bilayer Surfaces

A study by Alakoskela and Kinnunen (2001) explored the use of nitrobenzoxadiazole (NBD) derivatives for examining lipid transport and membrane structure in biophysical contexts. These derivatives, closely related to the target compound, were used to demonstrate how membrane dipole potentials can influence redox reactions on lipid bilayer surfaces, providing insights into the dynamics of cellular membranes (Alakoskela & Kinnunen, 2001).

Synthesis of Benzotriazole Derivatives

Kamel, Ali, and Kamel (1966) discussed the synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives, which are structurally related to the compound . This research provides foundational knowledge on the chemical synthesis routes for benzotriazole derivatives, contributing to the development of new materials and chemicals (Kamel, Ali, & Kamel, 1966).

Inhibitory Activities on Carbonic Anhydrase Isoenzymes

Çelik and Babagil (2019) synthesized derivatives including N-benzylidene-4-fluoroaniline and studied their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed strong inhibitory effects, suggesting potential therapeutic applications for disorders related to enzyme activity (Çelik & Babagil, 2019).

Fluorogenic Labeling Reagent for Neurotransmitters

Klinker and Bowser (2007) characterized 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic labeling reagent for amino acid neurotransmitters. This study highlights the application of NBD-F in the in vivo analysis of neurotransmitters, demonstrating the compound's utility in neurochemical research (Klinker & Bowser, 2007).

Fluorescence Assay for Phospholipid Membrane Asymmetry

McIntyre and Sleight (1991) developed a fluorescence assay using NBD-labeled lipids to study phospholipid membrane asymmetry. This research utilized the fluorescence properties of NBD derivatives to investigate the structural and functional aspects of biological membranes (McIntyre & Sleight, 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMSIBOXUUYIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)

![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983517.png)

amino}propanoic acid](/img/structure/B2983518.png)

![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)

![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)